REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6]([NH2:10])[CH:5]=[CH:4][N:3]=1.[CH3:11][C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])=O.N1CCCCC1.C(O)C>ClCCl>[C:14]([C:12]1[CH:11]=[CH:8][C:7]2[C:6](=[CH:5][CH:4]=[N:3][C:2]=2[Cl:1])[N:10]=1)([CH3:17])([CH3:16])[CH3:15]
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Name
|
|
Quantity
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15.7 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1C=O)N
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Name
|
|
Quantity
|
37.6 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 60 h
|
Duration
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60 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed five times with 500 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |